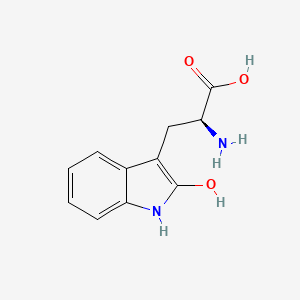

2-Hydroxy-L-tryptophan

Description

Nomenclature and Stereochemical Considerations in Hydroxylated Indole (B1671886) Amino Acids

The naming of complex organic molecules like 2-Hydroxy-L-tryptophan follows a systematic approach to precisely describe their structure. The "L" in L-tryptophan refers to the stereochemistry at the alpha-carbon, the central carbon atom bonded to the amino group, carboxyl group, and the side chain. nih.gov This "L" configuration is the form predominantly found in proteins. nih.gov The term "2-Hydroxy" specifies the attachment of a hydroxyl (-OH) group at the second position of the indole ring, a bicyclic structure unique to tryptophan. drugbank.com The systematic IUPAC name for this compound is (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid. drugbank.com

Stereochemistry, the three-dimensional arrangement of atoms, is crucial in biological systems as it dictates molecular interactions. nih.gov For hydroxylated amino acids, the orientation of the hydroxyl group can significantly influence how the molecule interacts with enzymes and other biological macromolecules. nih.gov The introduction of a hydroxyl group can also create new chiral centers, further increasing the stereochemical complexity. For instance, in the synthesis of certain natural products, the stereospecific hydroxylation of tryptophan is a key step that determines the final structure and biological activity of the molecule. nih.govacs.org

| Property | Description |

| Systematic Name | (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid drugbank.com |

| Common Name | This compound |

| Stereochemistry | The "L" configuration denotes the specific spatial arrangement of groups around the alpha-carbon, which is common for amino acids in proteins. nih.gov The position of the hydroxyl group on the indole ring also has stereochemical implications for its interactions. nih.gov |

Positioning of 2-Hydroxylation within the Broad Context of Tryptophan Chemical Modifications

Tryptophan is a versatile amino acid that can undergo a variety of chemical modifications, both naturally in biological systems and synthetically in the laboratory. researchgate.net These modifications can target different positions on the indole ring or the amino acid backbone, leading to a diverse array of tryptophan derivatives with unique properties and functions.

Hydroxylation is a common modification, and the position of the hydroxyl group on the indole ring is critical. While 5-hydroxytryptophan (B29612) is a well-known precursor to the neurotransmitter serotonin (B10506), hydroxylation can also occur at other positions, including the C2, C4, C5, C6, and C7 positions. nih.govnih.gov The 2-hydroxylation of tryptophan is a less common but significant modification.

Chemical modifications of tryptophan at the C2 position of the indole ring are an active area of research. chinesechemsoc.orgnih.gov Scientists have developed various methods to selectively introduce functional groups at this position to create novel peptides and proteins with altered properties. chinesechemsoc.orgrsc.org These methods often take advantage of the unique reactivity of the C2 position. chinesechemsoc.org

In the broader landscape of tryptophan modifications, 2-hydroxylation represents a specific alteration that can serve as a key step in the biosynthesis of certain natural products. plos.org The introduction of a hydroxyl group at this position can pave the way for further enzymatic reactions, leading to the formation of complex molecules with potent biological activities. plos.org

| Modification Type | Position on Tryptophan | Significance |

| Hydroxylation | C2, C4, C5, C6, C7 of the indole ring nih.gov | Can alter the electronic properties and reactivity of the indole ring, often a key step in biosynthetic pathways. plos.org |

| Alkylation | C2 of the indole ring | A method used in synthetic chemistry to create modified peptides. nih.gov |

| Arylation | C2 of the indole ring | A palladium-catalyzed reaction to functionalize tryptophan residues. rsc.org |

| Thiolation | C2 of the indole ring | A chemoselective modification to create peptide-drug conjugates. chinesechemsoc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUYGGXCASQWHK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951604 | |

| Record name | 2-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21704-80-3, 2899-29-8 | |

| Record name | (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies for 2 Hydroxy L Tryptophan

Development of Laboratory-Scale Synthetic Routes

Early laboratory-scale syntheses established key pathways for the preparation of 2-Hydroxy-L-tryptophan. These routes provided the foundational chemistry for accessing this modified amino acid.

The primary challenge in synthesizing this compound lies in the selective functionalization of the indole (B1671886) ring at the C2 position. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. However, specific strategies have been developed to achieve the desired C2 modification.

Two principal strategies have emerged:

Direct Oxidation of the Indole Ring : This approach involves the direct oxidation of the electron-rich C2=C3 double bond of the tryptophan indole ring. A notable method employs a mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid (HCl) in an acetic acid solution. researchgate.netnih.gov This system effectively oxidizes L-tryptophan to its 2-oxo derivative, oxindolylalanine, in high yields. researchgate.netnih.gov

Electrophilic Halogenation Followed by Intramolecular Cyclization and Hydrolysis : An alternative route utilizes N-protected tryptophan derivatives. In a practical synthesis developed by Ono, Spande, and Witkop, N-acetyl-L-tryptophan esters are treated with an electrophilic halogen source like N-Bromosuccinimide (NBS). researchgate.net This initiates a reaction sequence involving bromination at the C2 position, followed by a nucleophilic attack from the adjacent N-acetyl group. The resulting cyclic intermediate is then hydrolyzed to yield this compound. researchgate.net

The mechanisms for these synthetic routes are distinct, each leveraging different aspects of indole chemistry.

Mechanism of DMSO/HCl Oxidation : The oxidation of L-tryptophan with a DMSO/HCl mixture is thought to proceed via the formation of a highly reactive electrophilic sulfur species, the chlorodimethylsulfonium ion, from the reaction between DMSO and HCl. This electrophile is then attacked by the nucleophilic C3 position of the indole ring. The subsequent steps likely involve the attack of a water molecule at the C2 position, followed by elimination and rearrangement to form the thermodynamically stable oxindole (B195798) ring structure.

Mechanism of the N-Bromosuccinimide Route : This multi-step process begins with the electrophilic bromination of the indole ring at the C2 position, which is facilitated by the electron-donating nature of the indole nitrogen. The oxygen atom of the neighboring N-acetyl group then acts as an intramolecular nucleophile, attacking the C2 position to form a tricyclic intermediate. The final and crucial step is the acid-catalyzed hydrolysis (e.g., with 6N HCl) of this intermediate. researchgate.net This hydrolysis cleaves the cyclic structure and the N-acetyl group, revealing the 2-hydroxy (oxindole) functionality and the free amino group of the L-tryptophan backbone.

A critical aspect of synthesizing this compound is maintaining the stereochemical integrity of the alpha-carbon. In the primary methods described, stereocontrol is achieved by starting with the naturally occurring L-isomer of tryptophan or its derivatives. researchgate.netresearchgate.net

The chemical modifications occur exclusively on the indole side chain, which is spatially removed from the chiral center. The reaction conditions employed, such as the use of DMSO/HCl at room temperature or subsequent acid hydrolysis, are generally not harsh enough to induce racemization at the alpha-carbon. researchgate.netnih.gov Consequently, the original L-configuration of the starting material is effectively retained throughout the synthesis, yielding the desired this compound enantiomer.

Advancements in Practical and Efficient Synthesis Techniques

The method involving oxidation with dimethyl sulfoxide and hydrochloric acid stands out as a particularly practical and efficient technique. It provides high yields (often over 90%) and is effective not only on free L-tryptophan but also on tryptophan residues within larger peptides, such as luteinizing hormone-releasing factor (LRF) and somatostatin. researchgate.netnih.gov This demonstrates its utility in the selective modification of complex biomolecules. researchgate.netnih.gov

The table below provides a comparative overview of the two main laboratory-scale synthetic strategies.

| Feature | DMSO/HCl Oxidation | NBS-Mediated Cyclization/Hydrolysis |

| Starting Material | L-Tryptophan | N-Acetyl-L-tryptophan ester |

| Key Reagents | Dimethyl sulfoxide (DMSO), conc. HCl, Acetic Acid | N-Bromosuccinimide (NBS), 6N HCl (for hydrolysis) |

| Reaction Type | Direct Oxidation | Electrophilic Halogenation, Intramolecular Cyclization, Hydrolysis |

| Reported Yield | High (>90%) researchgate.netnih.gov | Not explicitly stated in available abstracts, but described as a "practical synthesis" researchgate.netnih.gov |

| Stereocontrol | Retention of L-configuration from starting material | Retention of L-configuration from starting material |

| Applicability | Free amino acid and peptides researchgate.netnih.gov | N-protected amino acid esters |

Biocatalytic and Biotechnological Approaches for Hydroxylated Tryptophan Analogues

Enzyme Discovery and Characterization for Regioselective Tryptophan Hydroxylation

The foundation of efficient biocatalytic production of hydroxylated tryptophans lies in the discovery and characterization of suitable enzymes. The focus is on identifying enzymes that can specifically hydroxylate the tryptophan indole (B1671886) ring at the desired position.

Exploration of Hydroxylase Superfamilies Acting on Indole Scaffolds

A variety of hydroxylase superfamilies are being explored for their ability to act on indole scaffolds. These enzymes are crucial for introducing hydroxyl groups to the tryptophan molecule. Key superfamilies include:

Heme-dependent Aromatic Oxygenases (HDAO): This recently redefined superfamily includes enzymes that utilize a histidine-ligated heme cofactor for oxygenation reactions. pnas.org Members of this superfamily, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), are known to catalyze the oxidation of tryptophan. pnas.org Recent research has identified bacterial tryptophan hydroxylases within this family that use a heme cofactor and molecular oxygen or hydrogen peroxide to achieve regioselective hydroxylation of the tryptophan indole moiety. nih.gov This is mechanistically distinct from their non-heme iron-dependent counterparts found in animals. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse superfamily of enzymes is involved in the metabolism of a wide array of compounds. nih.gov In the context of indole alkaloids, P450 enzymes are known to catalyze various oxidative reactions, including hydroxylations. nih.govresearchgate.net For instance, geraniol (B1671447) 10-hydroxylase (G10H), a member of the CYP76B subfamily, is involved in terpenoid indole alkaloid biosynthesis. researchgate.net The exploration of P450s has revealed their potential for regioselective hydroxylation of tryptophan and its derivatives. nih.govmdpi.com

Fe(II)/2-Oxoglutarate-Dependent (2-ODD) Dioxygenases: This superfamily is the second-largest enzyme family in plant genomes and primarily facilitates oxygenation and hydroxylation reactions, using iron as a cofactor and 2-oxoglutarate as a cosubstrate. researchgate.net These enzymes have been successfully used for the hydroxylation of free amino acids. acs.org While many characterized members act on other amino acids like proline, their potential for tryptophan hydroxylation is an active area of research. acs.orgnih.gov

Recent genome mining efforts have led to the discovery of novel bacterial tryptophan hydroxylases that can hydroxylate the indole ring at various positions, providing a valuable enzymatic toolbox for biocatalysis. nih.gov

Mechanistic Enzymology of Hydroxylation Reactions

Understanding the catalytic mechanisms of these hydroxylases is critical for their application and engineering.

Aromatic Amino Acid Hydroxylases (AAAHs): This family, which includes tryptophan hydroxylase (TrpH), utilizes a non-heme iron center and a tetrahydropterin (B86495) cofactor. nih.govnih.gov The reaction proceeds through two half-reactions: the formation of a reactive Fe(IV)O intermediate, followed by the hydroxylation of the amino acid via an electrophilic aromatic substitution mechanism. nih.govnih.gov Computational studies have provided detailed insights into the substrate activation and the transition states involved in this process. researchgate.net

Heme-dependent Hydroxylases: In contrast to AAAHs, some bacterial tryptophan hydroxylases employ a histidine-ligated heme cofactor. nih.gov The reaction can proceed with either molecular oxygen or hydrogen peroxide. nih.gov The mechanism involves the formation of a ferryl intermediate, which is responsible for the hydroxylation. pnas.org

Fe(II)/2-OG-Dependent Dioxygenases: These enzymes also proceed through a ferryl intermediate. nih.gov The reaction involves the binding of 2-oxoglutarate and the substrate to the Fe(II) center, followed by reaction with O2 to form the Fe(IV)=O species, which then hydroxylates the substrate. nih.gov

Isotope effect studies have been instrumental in elucidating the fine details of these reaction mechanisms, such as the formation of cationic intermediates and the occurrence of the "NIH shift". acs.org

Engineered Biocatalysis for Targeted Amino Acid Derivatization

Once suitable enzymes are identified, protein and process engineering are employed to develop efficient biocatalytic systems for producing hydroxylated amino acids. nih.govmdpi.com

Heterologous Expression Systems for Hydroxylase Production

The production of hydroxylases in sufficient quantities for industrial applications often requires their expression in a host organism different from the native one. Escherichia coli is a commonly used host due to its well-understood genetics and rapid growth. nih.govnih.gov

Successful heterologous expression often involves:

Codon Optimization: Adapting the gene sequence to the codon usage of the expression host to enhance protein translation. scispace.com

Vector and Host Selection: Choosing appropriate plasmids and E. coli strains to maximize enzyme expression and activity. d-nb.info

Fusion Tags: Adding protein tags, such as Glutathione S-transferase (GST), can sometimes improve the solubility and functional expression of challenging enzymes like certain cytochrome P450s. researchgate.net

Cofactor Engineering: For enzymes requiring specific cofactors not naturally produced by the host, the biosynthetic pathway for the cofactor can be engineered into the host organism. nih.govnih.govfrontiersin.org For instance, the tetrahydrobiopterin (B1682763) (BH4) regeneration system has been introduced into E. coli to support the activity of pterin-dependent hydroxylases. nih.gov

Researchers have successfully produced various hydroxylases, including human tryptophan hydroxylase 2 (TPH2) and engineered variants, in E. coli and other cell lines like human embryonic kidney (HEK293) cells. nih.gov

Process Optimization for Enhanced Biosynthesis of Hydroxylated Amino Acids

Optimizing the biotransformation process is crucial for maximizing the yield and productivity of the desired hydroxylated amino acid. d-nb.info This involves a multi-faceted approach:

Reaction Condition Optimization: Key parameters such as pH, temperature, and substrate concentration are systematically varied to find the optimal conditions for the whole-cell biocatalyst. d-nb.infonih.gov For example, the optimal conditions for 5-HT production using an engineered E. coli strain were found to be a catalysis temperature of 30°C. nih.gov

Metabolic Engineering of the Host: Modifying the host's metabolic pathways can improve the availability of precursors and cofactors and reduce the degradation of the product. researchgate.net This can include:

Knocking out competing pathways: For instance, deleting the tnaA gene in E. coli, which encodes tryptophanase, prevents the degradation of tryptophan and 5-hydroxytryptophan (B29612). nih.govnih.gov

Enhancing substrate uptake: Overexpressing transporter proteins, such as the Na+/L-proline permease putP, can increase the intracellular concentration of the substrate. d-nb.info

Cofactor Regeneration: Implementing systems for the in-situ regeneration of expensive cofactors like tetrahydrobiopterin (BH4) and NAD(P)H is essential for process economy. nih.gov This can be achieved by co-expressing enzymes such as dihydropteridine reductase and glucose dehydrogenase. nih.gov

Fed-batch Strategies: Gradually feeding the substrate and other nutrients during the biotransformation can overcome substrate inhibition and improve the final product titer. researchgate.net

Through these optimization strategies, significant improvements in the production of hydroxylated amino acids have been achieved. For example, the production of cis-4-hydroxy-L-proline was enhanced by optimizing the expression of the hydroxylase and engineering the host's proline metabolism. researchgate.net

Table of Research Findings on Hydroxylase Engineering and Process Optimization

| Enzyme/System | Host Organism | Engineering Strategy | Key Finding |

| Phenylalanine 4-hydroxylase (mutant) | Escherichia coli | Co-expression of cofactor regeneration enzymes | Synthesis of 2.5 mM 5-HTP with cofactor regeneration. nih.gov |

| Tryptophan hydroxylase (SmTPH) and Dopa decarboxylase (HaDDC) | E. coli | Co-expression of two enzymes and BH4 module, knockout of tnaA | One-pot production of 414.5 mg/L 5-HT from L-Trp. nih.gov |

| L-proline cis-4-hydroxylase (SmP4H) | E. coli | Optimization of expression system, repression of putA, overexpression of putP | Significant improvement in cis-4-hydroxy-L-proline production. researchgate.net |

| Aromatic amino acid hydroxylase (CtAAAH) | E. coli | Structure-based protein engineering, pathway engineering for cofactor supply | Production of 962 mg/L 5-HTP. nih.gov |

Enzymatic Transformations and Metabolic Pathways of 2 Hydroxy L Tryptophan

Investigation of Enzymatic Pathways Leading to 2-Hydroxy-L-tryptophan

The enzymatic generation of this compound from L-tryptophan is not as well-defined as the hydroxylation at the 5-position, which is the rate-limiting step in serotonin (B10506) biosynthesis. frontiersin.org

The primary proposed biosynthetic route to this compound is the direct enzymatic oxidation of the C2 position of the indole (B1671886) ring of an L-tryptophan precursor. This reaction stands in contrast to the well-documented hydroxylation at the C5 position catalyzed by tryptophan hydroxylase (TPH) to form 5-Hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov

The product of this reaction, this compound, is also known by its tautomeric form, Oxindolylalanine. nih.gov The enzymatic reaction would involve the insertion of a single oxygen atom onto the indole nucleus, a characteristic monooxygenase reaction. This pathway is distinct from the action of tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which also target the C2 position but catalyze the oxidative cleavage of the pyrrole (B145914) ring to initiate the kynurenine (B1673888) pathway. acs.orgportlandpress.com

While a specific "tryptophan 2-hydroxylase" has not been extensively characterized in mammals, research in other organisms has identified enzymes capable of hydroxylating the tryptophan indole ring at various positions.

Bacterial Heme-Dependent Tryptophan Hydroxylases: A recently discovered class of tryptophan hydroxylases in bacteria utilizes a histidine-ligated heme cofactor to catalyze regioselective hydroxylation on the tryptophan indole moiety. nih.gov This mechanism is distinct from the non-heme, pterin-dependent enzymes found in animals. nih.gov Genome mining has revealed members of this bacterial enzyme family that can hydroxylate the indole ring at alternative positions, suggesting a potential enzymatic basis for the synthesis of this compound in the microbial world. nih.govresearchgate.net

Potential Promiscuous Activity: It is hypothesized that other enzymes with broad substrate specificity, such as certain cytochrome P450 monooxygenases, could potentially catalyze the 2-hydroxylation of tryptophan as a minor side reaction. These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds.

Metabolic Fate and Downstream Biochemical Transformations of this compound

The metabolic role and subsequent transformations of this compound are not fully elucidated but are thought to contribute to a pool of bioactive oxindole (B195798) derivatives.

The formation of this compound represents a branching point from the major tryptophan metabolic pathways. Its existence, even if transient, suggests a role as an intermediate in a less-trafficked metabolic route. This pathway diverts L-tryptophan from being converted into kynurenine or serotonin, potentially regulating the availability of the precursor for these major pathways. Due to its tautomerization to oxindolylalanine, it is likely a transient intermediate that is rapidly converted to other metabolites.

Once formed, this compound (as Oxindolylalanine) is hypothesized to be a precursor to other oxindole compounds. Potential downstream biochemical transformations could include:

Decarboxylation: Enzymatic decarboxylation could lead to the formation of 2-hydroxy-tryptamine (oxindolyl-ethylamine).

Deamination and Oxidation: Subsequent metabolic steps could modify the alanine (B10760859) side chain, leading to compounds such as oxindole-3-acetic acid. The presence of various oxindole derivatives in biological tissues and fluids suggests that metabolic pathways for their synthesis exist, with this compound being a plausible initial intermediate.

Comparative Enzymatic Analysis Across Diverse Organisms

The enzymes that metabolize tryptophan show significant diversity across different biological kingdoms, which is reflected in the potential for 2-hydroxylation.

Mammals: Tryptophan metabolism is dominated by pterin-dependent Tryptophan 5-hydroxylase (TPH1 and TPH2) for serotonin synthesis and heme-dependent dioxygenases (TDO and IDO) for the kynurenine pathway. frontiersin.orgwikipedia.orgguidetopharmacology.orgnih.gov Direct, primary 2-hydroxylation appears to be a minor or absent pathway.

Bacteria: Bacteria possess a wider array of metabolic capabilities. The discovery of heme-dependent tryptophan hydroxylases with the potential for hydroxylation at various positions highlights a key mechanistic and functional difference compared to mammalian enzymes. nih.gov This suggests that the synthesis of this compound may be more common in microbial metabolic pathways.

Fungi: Fungi, such as Aspergillus fumigatus, exhibit complex tryptophan metabolism, using the amino acid as a precursor for numerous secondary metabolites, including toxins. nih.govresearchgate.net This metabolic diversity implies the existence of various uncharacterized oxidases and hydroxylases that could potentially catalyze the 2-hydroxylation of tryptophan.

The following table summarizes the key enzymatic differences in tryptophan modification across organism classes.

| Organism/Class | Key Tryptophan-Modifying Enzymes | Primary Reaction | Cofactors / Enzyme Class | Relevance to 2-Hydroxylation |

|---|---|---|---|---|

| Mammals | Tryptophan 5-Hydroxylase (TPH1, TPH2) | Hydroxylation at C5 | Non-heme iron, Tetrahydrobiopterin (B1682763) (Pterin-dependent) | No direct activity; represents the canonical hydroxylation pathway. |

| Mammals | Tryptophan 2,3-Dioxygenase (TDO), Indoleamine 2,3-Dioxygenase (IDO) | Oxidative cleavage of the C2-C3 bond | Heme | Acts on the C2 position but leads to ring opening, not a stable 2-hydroxy product. |

| Bacteria | Heme-dependent Tryptophan Hydroxylases | Regioselective hydroxylation | Heme | High potential; members of this family are proposed to hydroxylate various positions on the indole ring, including C2. |

| Fungi | Diverse secondary metabolism enzymes (e.g., P450s, non-ribosomal peptide synthetases) | Various modifications for secondary metabolite synthesis | Varied | Hypothesized; the production of complex indole alkaloids suggests the presence of enzymes capable of diverse oxidative modifications, potentially including 2-hydroxylation. |

Advanced Analytical Methodologies for 2 Hydroxy L Tryptophan Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the analysis of 2-Hydroxy-L-tryptophan, enabling its separation from a myriad of other compounds present in biological samples. The choice of technique is often dictated by the required sensitivity, resolution, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan and its metabolites, including this compound. nih.gov Reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. The precise retention of this compound is dependent on several factors, including the specific column chemistry, the composition and pH of the mobile phase, and the column temperature.

For the analysis of tryptophan metabolites, various HPLC methods have been developed, often with UV or fluorescence detection. nih.gov While specific HPLC methods solely dedicated to this compound are not extensively detailed in publicly available literature, the general principles applied to its isomers and parent compound are applicable. A typical HPLC setup for related compounds would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to effectively separate a wide range of metabolites with varying polarities.

Table 1: Illustrative HPLC Parameters for Tryptophan Metabolite Analysis

| Parameter | Typical Conditions |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |

| Injection Volume | 10 µL |

This table represents a generalized method for tryptophan metabolites and may require optimization for the specific analysis of this compound.

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

For enhanced resolution, speed, and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) has become the gold standard for metabolomic studies, including the analysis of this compound. UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to sharper peaks and significantly reduced analysis times compared to traditional HPLC.

When coupled with HRMS, this technique allows for the precise mass determination of the analyte, facilitating its unambiguous identification. This is particularly valuable when differentiating between isomeric compounds, such as the various hydroxylated forms of tryptophan. While detailed UHPLC-HRMS methods specifically validated for this compound are not widely published, methods for the comprehensive analysis of tryptophan metabolites can be adapted. mdpi.comnih.gov These methods often employ reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns and electrospray ionization (ESI) in positive ion mode.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its connectivity and stereochemistry.

While a dedicated, publicly available NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like L-tryptophan. hmdb.cahmdb.cachemicalbook.com The introduction of a hydroxyl group at the 2-position of the indole (B1671886) ring would be expected to cause significant changes in the chemical shifts of the protons and carbons in the vicinity of this substitution.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) Range |

| Hα | 3.8 - 4.2 |

| Hβ | 3.2 - 3.6 |

| H4 | 7.5 - 7.8 |

| H5 | 7.0 - 7.3 |

| H6 | 7.0 - 7.3 |

| H7 | 7.3 - 7.6 |

| NH (indole) | 10.0 - 11.0 |

| NH₂ (amine) | 7.5 - 8.5 |

These are estimated values and actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amine and indole groups, and the C=O stretch of the carboxylic acid. While a specific experimental IR spectrum for this compound is not widely available, the spectrum of L-tryptophan provides a reference for the characteristic indole and amino acid vibrations. scispace.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring of tryptophan and its derivatives has a characteristic UV absorption profile. The UV spectrum of L-tryptophan typically shows absorption maxima around 280 nm. nih.govnist.gov The introduction of a hydroxyl group at the 2-position would likely cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and potentially a change in the molar absorptivity.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| Infrared (IR) | O-H stretching (hydroxyl, carboxylic acid), N-H stretching (amine, indole), C=O stretching (carboxylic acid) |

| UV-Visible (UV-Vis) | Absorption maximum around 280 nm, with potential shifts due to the hydroxyl group. |

Advanced Mass Spectrometry Techniques for Precise Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. For the analysis of this compound, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), are crucial for both identification and structural elucidation.

In MS/MS, the precursor ion corresponding to this compound (m/z 221.0921 for [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Studies on the fragmentation of oxindolylalanine (an alternative name for 2-hydroxytryptophan) containing peptides have identified characteristic fragment ions. For instance, the fragmentation of the immonium ion at m/z 175.08 can produce signals at m/z 130.05 and m/z 132.05, which are characteristic of the oxindolylalanine residue. nih.gov This allows for its differentiation from its isomer, 5-hydroxytryptophan (B29612).

Table 4: Predicted and Characteristic Mass Spectrometry Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₁₁H₁₂N₂O₃ nih.gov |

| Monoisotopic Mass | 220.0848 u nih.gov |

| [M+H]⁺ (protonated) | 221.0921 m/z |

| Characteristic Fragment Ions (from oxindolylalanine) | m/z 175.08 (immonium ion), m/z 130.05, m/z 132.05 nih.gov |

Electrochemical Approaches for Detection and Sensing in Research Matrices

Electrochemical methods offer a promising avenue for the detection and sensing of this compound in various research matrices due to their inherent advantages, including simplicity, high sensitivity, rapid response, and cost-effectiveness. nih.gov While direct electrochemical studies on this compound are limited, the extensive research on the electrochemical behavior of L-tryptophan provides a strong foundation for developing similar methodologies for its hydroxylated analog. The electroactivity of the indole group in tryptophan, which is also present in this compound, allows for its direct oxidation at an electrode surface, forming the basis for various electrochemical sensors. mdpi.com

The electrochemical oxidation of tryptophan typically involves a two-electron, two-proton transfer process. mdpi.com This reaction can be monitored using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide information about the oxidation potential and concentration of the analyte. mdpi.comresearchgate.net The sensitivity and selectivity of these measurements can be significantly enhanced by modifying the electrode surface with various nanomaterials.

Several types of modified electrodes have been developed for tryptophan sensing, which could be adapted for this compound. These include:

Nanoparticle-Modified Electrodes: Trimetallic CuZnCo nanoparticles have been used to create a highly efficient signal amplifier for tryptophan oxidation. mdpi.com The synergistic effects of the different metals enhance the electrocatalytic activity, leading to a lower detection limit and a wide linear range. mdpi.com

Graphene-Based Electrodes: Graphene and its composites are attractive materials for electrochemical sensors due to their large surface area and excellent electrical conductivity. nih.gov Poly(L-methionine)/graphene composite films have been fabricated for the determination of L-tryptophan, demonstrating good selectivity and applicability in complex samples like human serum. rsc.org

Carbon-Based Electrodes: Nitrogen-doped ordered mesoporous carbon has been used to develop a highly sensitive and selective sensor for tryptophan. nih.gov Additionally, simple and cost-effective electrodes prepared from waste batteries have shown suitability for L-tryptophan analysis in food samples. researchgate.netnih.gov

The performance of these electrochemical sensors is often evaluated based on key parameters such as the limit of detection (LOD), linear range, and sensitivity. The table below summarizes the performance of various electrochemical sensors developed for L-tryptophan, which can serve as a benchmark for the development of sensors for this compound.

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) | Application |

| Trimetallic CuZnCo nanoparticles | Differential Pulse Voltammetry | 5–230 | 1.1 µM | - |

| Poly(L-methionine)/graphene | Not specified | Not specified | Not specified | Milk and human serum samples |

| Nitrogen-doped ordered mesoporous carbon/Nafion/glassy carbon electrode | Cyclic Voltammetry | 0.5–70.0 | 35.0 nM | - |

| SnO2-Co3O4@rGO/IL/CPEs | Not specified | 0.02–6.00 | 3.2 nM | Human and pharmaceutical samples |

| Glycine-functionalized carbon dots | Cyclic Voltammetry, Differential Pulse Voltammetry | 5 - 5000 | 5 µM | Herbal tea and dietary supplements |

| Graphite electrode from waste batteries | Differential Pulse Voltammetry | 5.0–150.0 | 1.73 µM | Milk and apple juice samples |

Methodologies for Isolation and Purification from Research Samples

The isolation and purification of this compound from complex research samples are critical steps for its characterization and further investigation. Various chromatographic and extraction techniques, primarily developed for L-tryptophan and other amino acids, can be adapted for this purpose. The choice of method depends on the nature of the sample matrix, the concentration of the target compound, and the desired purity.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and purification of amino acids and their derivatives. nih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of tryptophan and its metabolites. nih.govscielo.br The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. scielo.brmdpi.com

For preparative scale purification, a combination of medium-pressure liquid chromatography (MPLC) and HPLC can be effective. mdpi.com MPLC can be used for the initial enrichment of the target compound from a crude extract, followed by a final purification step using preparative HPLC to achieve high purity. mdpi.com

Solid-Phase Extraction (SPE):

Solid-phase extraction is a versatile technique for sample clean-up and pre-concentration prior to chromatographic analysis. researchgate.netnih.gov SPE cartridges packed with different sorbents can be used to selectively retain either the target compound or interfering substances. For a hydrophilic compound like this compound, a hydrophobic sorbent could be used to retain nonpolar impurities while allowing the target analyte to pass through. Conversely, a sorbent with ion-exchange properties could be employed to retain the amino acid based on its charge. thermofisher.com

A study on L-tryptophan utilized a layered double hydroxide (B78521) nano-sorbent for its solid-phase extraction from food samples, demonstrating high sorption capacity and good recoveries. researchgate.net This approach could potentially be adapted for the selective isolation of this compound.

The following table provides an overview of different isolation and purification methodologies that can be applied to this compound research.

| Technique | Stationary Phase/Sorbent | Key Steps | Application |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Gradient elution with water and acetonitrile containing an ion-pairing agent. nih.gov | Separation of trace impurities in L-tryptophan products. nih.gov |

| Medium-Pressure Liquid Chromatography (MPLC) followed by HPLC | MCI GEL® CHP20P and Sephadex LH-20 for MPLC, ReproSil-Pur C18 AQ for HPLC | MPLC for initial enrichment and removal of interfering compounds, followed by preparative HPLC for final purification. mdpi.com | Isolation of L-tryptophan from natural product extracts. mdpi.com |

| Solid-Phase Extraction (SPE) | Nickel–aluminum layered double hydroxide | Sample loading, washing to remove interferences, and elution of the target analyte. researchgate.net | Separation and pre-concentration of L-tryptophan from aqueous solutions. researchgate.net |

Sample Preparation Considerations:

Prior to isolation and purification, appropriate sample preparation is crucial to ensure the stability of this compound. For protein-bound tryptophan and its derivatives, alkaline hydrolysis is often necessary to release the free amino acid. frontiersin.org The use of antioxidants, such as ascorbic acid, during hydrolysis can prevent the degradation of the indole ring. frontiersin.org Subsequent neutralization and filtration are required before proceeding with chromatographic or extraction steps. frontiersin.org

Structural Biology and Computational Studies of 2 Hydroxy L Tryptophan

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules like 2-Hydroxy-L-tryptophan. These computational methods provide a framework for analyzing its shape, stability, and the various conformations it can adopt.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While extensive DFT studies have been conducted on L-tryptophan and its 5-hydroxy isomer to determine conformation-dependent properties and electronic behavior, specific DFT research focusing solely on the electronic structure and properties of this compound is limited in publicly available literature. nih.govnih.gov

However, computational property data for this compound is available through databases such as PubChem. drugbank.com These properties are calculated using computational methods that provide theoretical estimates of the molecule's characteristics.

| Property | Value |

|---|---|

| Molecular Weight | 220.22 g/mol |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| XLogP3 | -1.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 220.08479225 Da |

| Topological Polar Surface Area | 99.3 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

In a related study, DFT calculations at the B3LYP level were employed to analyze derivatives of (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate. nih.gov This research highlights how DFT can be used to calculate parameters like binding energy and intermolecular energy for tryptophan derivatives, which are crucial for assessing their potential as protein inhibitors. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. Such studies on L-tryptophan and tryptophan-containing peptides have revealed dynamic structures and competing turn conformations, highlighting the influence of the tryptophan side chain on molecular shape. acs.orgacs.org

Specific MD simulation studies focusing on the isolated this compound molecule to map its conformational landscape and flexibility were not identified in the reviewed scientific literature. This type of research would typically involve simulating the molecule in a solvent, such as water, to observe the rotational dynamics around its single bonds (e.g., χ1 and χ2 dihedral angles) and generate a free energy surface to identify the most stable conformers.

Investigation of this compound Interactions with Research Proteins

Understanding how this compound interacts with proteins is key to elucidating its potential biological roles. Computational docking and molecular dynamics simulations of ligand-protein complexes are the primary methods used for these investigations.

Computational docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no docking studies featuring this compound specifically were found, a pertinent study investigated the binding of closely related alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives. These compounds were designed and evaluated as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using molecular docking. nih.gov

The results indicated that derivatives based on the L-tryptophan scaffold showed the most favorable binding energies, suggesting a strong potential for inhibition. nih.gov The study identified key interactions between the ligands and amino acid residues within the protein's active site.

| Compound | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) | Van Der Waals + H-bond + Desolvation Energy (kcal/mol) |

|---|---|---|---|

| Derivative 1 | -9.97 | -11.75 | -9.87 |

| Derivative 2 | -9.61 | -11.39 | -9.28 |

| Derivative 3 | -9.52 | -11.23 | -9.25 |

| Derivative 4 | -9.35 | -11.08 | -9.14 |

| Derivative 5 | -8.82 | -10.59 | -8.52 |

Following docking, MD simulations are used to study the stability of the ligand-protein complex and observe its dynamic behavior. These simulations provide insights into the conformational changes in both the ligand and the protein upon binding and can help refine the understanding of the interaction. nih.govbiorxiv.org

Research literature detailing MD simulations of a complex formed between this compound and a specific biomacromolecule could not be located. Such a study would be valuable for confirming the stability of binding modes predicted by docking, analyzing the network of interactions (like hydrogen bonds) over time, and calculating binding free energies.

Spectroscopic and Crystallographic Probes of Molecular Interactions (in a research context)

Experimental techniques such as spectroscopy and X-ray crystallography provide definitive structural information and are used to validate computational models.

In the context of molecular interactions, spectroscopic methods like Nuclear Magnetic Resonance (NMR), fluorescence, and UV-Vis spectroscopy are invaluable. NMR spectroscopy can provide detailed information about the three-dimensional structure of a molecule in solution and can be used to map the binding site of a ligand on a protein. researchgate.net Fluorescence spectroscopy, leveraging the intrinsic fluorescence of the indole (B1671886) ring, is highly sensitive to the local environment and is often used to study protein conformational changes and ligand binding. nih.gov

A review of scientific databases and literature did not yield specific experimental spectroscopic data (NMR, fluorescence, UV-Vis) or any published X-ray crystal structures for this compound, either as an isolated molecule or in complex with a protein. The acquisition of such data would be a critical step in experimentally validating the theoretical models and fully characterizing the structural biology of this compound. For its parent compound, L-tryptophan, and its 5-hydroxy isomer, such data are widely available and form the basis of many structural studies of proteins and protein-ligand interactions. acs.orgnih.govfrontiersin.org

Emerging Research Directions for 2 Hydroxy L Tryptophan

Development of Novel Synthetic Strategies

The limited commercial availability of 2-Hydroxy-L-tryptophan has spurred research into efficient and practical synthetic methods. A key challenge lies in the selective hydroxylation of the indole (B1671886) ring of tryptophan at the C2 position.

One notable advancement is a practical synthesis of L-2-hydroxytryptophan and its derivatives. acs.org This method provides a viable route for producing this compound for further research. While detailed specifics of all novel synthetic strategies are proprietary or in early stages of development, the general approaches being explored include both chemical and enzymatic methods.

| Synthetic Approach | Description | Key Considerations |

| Chemical Synthesis | Involves multi-step reactions using specific reagents to achieve hydroxylation at the 2-position of the indole ring of a tryptophan precursor. acs.org | - Stereoselectivity to obtain the L-isomer. - Use of protecting groups to prevent side reactions. - Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield. |

| Enzymatic Synthesis | Utilizes enzymes, such as engineered hydroxylases, to catalyze the specific hydroxylation of L-tryptophan. This approach is inspired by the biosynthesis of related compounds. nih.govbohrium.com | - Identification or engineering of enzymes with the desired regioselectivity for the C2 position. - Cofactor regeneration to ensure sustained enzyme activity. nih.gov - Optimization of bioprocess parameters (pH, temperature, substrate concentration). |

Future research in this area is likely to focus on improving the efficiency and scalability of these synthetic routes, as well as exploring green chemistry principles to minimize environmental impact.

Exploration of Undiscovered Biochemical Roles and Pathways

The biochemical significance of this compound is largely uncharted territory. While the major metabolic fates of L-tryptophan, the kynurenine (B1673888) and serotonin (B10506) pathways, are well-established, the involvement of this compound in these or other pathways is not yet fully understood. mdpi.comnih.gov

L-tryptophan is a precursor to a multitude of bioactive molecules, including the neurotransmitter serotonin and the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The introduction of a hydroxyl group at the C2 position of the indole ring could significantly alter its chemical properties and biological activity.

Potential areas of investigation include:

Metabolic Fate: Determining if this compound is a metabolic intermediate or an end product in any biological system. This involves identifying potential enzymes that can synthesize or degrade this compound.

Interaction with Tryptophan Pathways: Investigating whether this compound can influence the flux through the kynurenine or serotonin pathways, potentially acting as an inhibitor or modulator of key enzymes like tryptophan 2,3-dioxygenase (TDO) or tryptophan hydroxylase (TPH). nih.govhmdb.ca

Novel Bioactivities: Exploring whether this compound possesses unique biological activities independent of the major tryptophan metabolic routes. Its structural similarity to other indole-containing compounds suggests it could interact with various receptors or enzymes.

Application in Advanced Materials Research (excluding human applications)

The unique chemical structure of this compound, featuring both the amino acid functionality and a hydroxylated indole ring, makes it an intriguing building block for novel materials. The indole ring of tryptophan is known to participate in hydrophobic and π-stacking interactions, which are crucial for the structure and function of proteins. nih.gov The addition of a hydroxyl group could introduce new possibilities for hydrogen bonding and other intermolecular interactions.

While direct applications of this compound in materials science are still in the exploratory phase, research on tryptophan derivatives provides a glimpse into the potential directions:

Polymer Synthesis: Incorporation of this compound into polymer backbones could create functional materials with unique optical, electronic, or self-assembly properties.

Biomaterials: The biocompatibility of amino acids makes this compound a candidate for the development of novel biomaterials, such as hydrogels or functionalized surfaces for cell culture or biosensing applications.

Antimicrobial and Antifouling Materials: Research on novel tryptophan derivatives containing other chemical moieties has shown promise in developing materials with fungicidal and larvicidal activities. nih.govmdpi.com Similar strategies could be explored with this compound to create surfaces that resist microbial growth.

Integration with Systems Biology and Metabolomics Platforms

Systems biology and metabolomics offer powerful tools to understand the complex roles of metabolites like this compound in a broader biological context. researchgate.net Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, can help in the discovery and quantification of previously uncharacterized metabolites. nih.gov

The integration of this compound into these platforms involves several key aspects:

| Platform | Integration Approach | Research Goal |

| Metabolomics | Development of sensitive and specific analytical methods (e.g., LC-MS/MS) for the accurate detection and quantification of this compound in various biological matrices. acs.orgrsc.org | To determine the endogenous presence and concentration of this compound in different tissues and fluids, and to study how its levels change in response to various stimuli or in different physiological states. |

| Systems Biology | Incorporation of this compound and its potential enzymatic reactions into genome-scale metabolic models. | To predict its metabolic flux and its interactions with other metabolic pathways under different conditions, and to generate testable hypotheses about its biological function. researchgate.net |

| Multi-omics Integration | Correlating the levels of this compound with data from genomics, transcriptomics, and proteomics. | To identify genes and proteins associated with the metabolism and function of this compound, and to build comprehensive models of its regulatory networks. |

By leveraging these high-throughput technologies, researchers can move beyond studying this compound in isolation and begin to unravel its role within the intricate web of cellular metabolism.

Q & A

Q. What are the limitations of current animal models for studying this compound’s neuropharmacological effects?

- Critical Analysis : Rodent models may not fully replicate human blood-brain barrier permeability or gut microbiota interactions. Use germ-free mice or humanized microbiota models to assess microbial tryptophan metabolism. Combine behavioral assays (e.g., forced swim test) with cerebrospinal fluid (CSF) metabolite profiling .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

Q. What bioinformatics tools are suitable for integrating this compound metabolomics data with transcriptomic datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.